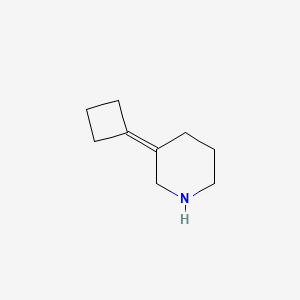
2,5-Dichloro-3-(difluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-3-(difluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
准备方法
The synthesis of 2,5-Dichloro-3-(difluoromethyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves direct fluorination and displacement reactions .
化学反应分析
2,5-Dichloro-3-(difluoromethyl)quinoline undergoes several types of chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of halogen atoms is a common reaction for this compound.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, quinoline derivatives generally undergo these reactions under suitable conditions.
科学研究应用
2,5-Dichloro-3-(difluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: Fluorinated quinolines, including this compound, are studied for their potential antibacterial, antineoplastic, and antiviral activities. They are also explored as enzyme inhibitors and antimalarial agents.
Agriculture: Some fluorinated quinolines are used in agriculture as components of pesticides and herbicides.
Materials Science: The compound can be used in the development of liquid crystals and dyes.
作用机制
The mechanism of action of 2,5-Dichloro-3-(difluoromethyl)quinoline involves its interaction with specific molecular targets. Fluorinated quinolines are known to inhibit various enzymes, which can lead to antibacterial and antineoplastic effects . The incorporation of fluorine atoms enhances the compound’s ability to interact with biological targets, increasing its efficacy and stability .
相似化合物的比较
2,5-Dichloro-3-(difluoromethyl)quinoline can be compared with other similar compounds, such as:
2,5-Dichloro-3-(difluoromethyl)pyridine: This compound has a similar structure but with a pyridine ring instead of a quinoline ring.
2-Chloro-3-(difluoromethyl)pyridine: Another similar compound with a single chlorine atom and a pyridine ring.
2,5-Dichloro-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and difluoromethyl groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C10H5Cl2F2N |
|---|---|
分子量 |
248.05 g/mol |
IUPAC 名称 |
2,5-dichloro-3-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H5Cl2F2N/c11-7-2-1-3-8-5(7)4-6(10(13)14)9(12)15-8/h1-4,10H |
InChI 键 |
QNIRQQJXTOYTIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=C(C=C2C(=C1)Cl)C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13679618.png)











![5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13679685.png)
